2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
CAS No.: 1206994-20-8
Cat. No.: VC7482863
Molecular Formula: C18H20ClNO2S
Molecular Weight: 349.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206994-20-8 |
|---|---|
| Molecular Formula | C18H20ClNO2S |
| Molecular Weight | 349.87 |
| IUPAC Name | 2-(2-chlorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H20ClNO2S/c19-15-5-2-1-4-14(15)12-17(21)20-13-18(7-9-22-10-8-18)16-6-3-11-23-16/h1-6,11H,7-10,12-13H2,(H,20,21) |
| Standard InChI Key | AZLJJSVRSVPKQS-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenyl group, an oxane ring, and a thiophene moiety, which contribute to its unique structural and potential therapeutic properties. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of compounds with similar structures typically involves several steps, including the reaction of chloroacetyl chloride with amines in the presence of a base. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide involves adding chloroacetyl chloride to a solution of the amine in ethanol, followed by refluxing and purification .
Potential Applications
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Medicinal Chemistry: Compounds with similar structures are investigated for their potential as pharmacologically active agents, particularly in the development of anti-inflammatory and anticancer drugs.
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Biological Studies: They are used to understand interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Reactions
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Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
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Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide | C18H20ClNO2S | Approximately 349.9 | Chlorophenyl, oxane, thiophene |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Not specified | Not specified | Bromophenyl, thiazole |
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